![molecular formula C5H5F3N4 B1406846 (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine CAS No. 1197238-33-7](/img/structure/B1406846.png)
(6-Trifluoromethyl-pyrazin-2-yl)-hydrazine
Overview
Description
(6-Trifluoromethyl-pyrazin-2-yl)-hydrazine, also known as 6-TFMPH, is an organic compound that has been studied for its potential applications in scientific research. 6-TFMPH is an aromatic compound that is structurally similar to pyrazine and has been used as a building block for the synthesis of other compounds. 6-TFMPH has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
- (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine is utilized in the synthesis of various trifluoromethylazoles, contributing to the determination of pKa values of acidic and basic trifluoromethyl heterocycles through 19F NMR spectroscopy. This has potential use in measuring pH in biological media (Jones, Branch, Thompson, & Threadgill, 1996).
Application in Coordination Chemistry
- The compound plays a role in the synthesis of new Cu6 clusters, which are important for understanding the magnetic properties and structural aspects of metal clusters (Wu, Lin, Yang, & Kuei, 2013).
Development of Fluorescent Dyes
- It is used in the creation of novel 5,6,5,6-tetracyclic pyrazine/pyrrole-fused unsymmetric bis(BF2) fluorescent dyes, demonstrating unique properties like high molar extinction coefficients, high fluorescence quantum yields, and larger Stokes shifts (Jiang, Yue, Chen, Shao, Li, Su, & Zhao, 2019).
Involvement in Anticancer Research
- Synthesized pyrazolo[3,4-b]pyridine-based compounds involving (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine have been examined for anticancer activity, showing promise in the development of new therapeutic agents (Nagender, Kumar, Reddy, Swaroop, Poornachandra, Kumar, & Narsaiah, 2016).
Electrosynthesis of Pyrazolidin-3,5-diones
- The compound is involved in the sustainable electrosynthetic approach to pyrazolidin-3,5-diones, which are significant in pharmaceutical applications. This method employs dianilides as precursors, offering an alternative to the classic synthesis using toxic hydrazines (Gieshoff, Schollmeyer, & Waldvogel, 2016).
Mechanism of Action
Target of Action
The primary target of (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine is the isocitrate dehydrogenase 2 (IDH2) enzyme . This enzyme plays a crucial role in the citric acid cycle, and its mutation is often associated with certain types of cancers .
Mode of Action
(6-Trifluoromethyl-pyrazin-2-yl)-hydrazine acts as an allosteric inhibitor of the mutant IDH2 enzyme . By binding to the enzyme, it prevents the abnormal cell growth associated with the mutated form of IDH2 . It also blocks several other enzymes that play a role in abnormal cell differentiation .
Biochemical Pathways
The compound affects the citric acid cycle by inhibiting the mutated IDH2 enzyme . This disruption can lead to a decrease in the production of 2-hydroxyglutarate, an oncometabolite that contributes to the development of cancer . The downstream effects include a reduction in abnormal cell growth and potential reversion of the cells to a more normal state .
Result of Action
The result of the action of (6-Trifluoromethyl-pyrazin-2-yl)-hydrazine is a decrease in the growth of cancer cells with the IDH2 mutation . By inhibiting the mutated IDH2 enzyme and reducing the levels of the oncometabolite 2-hydroxyglutarate, it can potentially revert the cells to a more normal state .
properties
IUPAC Name |
[6-(trifluoromethyl)pyrazin-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-5(7,8)3-1-10-2-4(11-3)12-9/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADBWJMKXBVDJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Trifluoromethyl-pyrazin-2-yl)-hydrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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